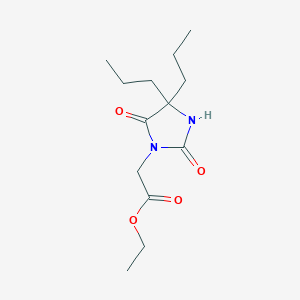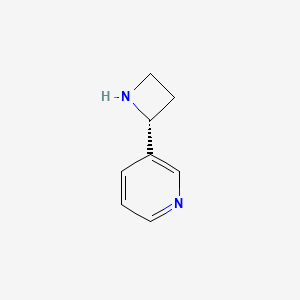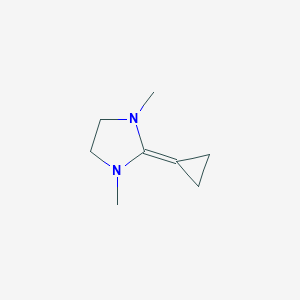
2-Cyclopropylidene-1,3-dimethylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylidene-1,3-dimethylimidazolidine is a heterocyclic compound with the molecular formula C₈H₁₄N₂. It is characterized by a cyclopropylidene group attached to a 1,3-dimethylimidazolidine ring. This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidene-1,3-dimethylimidazolidine typically involves the cycloaddition of aryl-substituted 1,2,4-triazines with this compound . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using advanced organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cycloaddition reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopropylidene-1,3-dimethylimidazolidine undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in hetero-Diels–Alder reactions with 1,2,4-triazines, forming six-membered heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve electrophilic and nucleophilic activation of the reactants, often requiring specific catalysts.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides, under conditions that favor nucleophilic attack.
Major Products Formed:
Cycloaddition Reactions: The major products are six-membered heterocyclic compounds, often with enhanced stability and unique chemical properties.
Substitution Reactions: The products vary depending on the nucleophile used, but generally result in modified imidazolidine derivatives.
Applications De Recherche Scientifique
2-Cyclopropylidene-1,3-dimethylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Cyclopropylidene-1,3-dimethylimidazolidine primarily involves its reactivity in cycloaddition and substitution reactions. The compound’s unique structure allows it to form stable intermediates and products through zwitterionic mechanisms . These mechanisms are characterized by the formation of prereaction molecular complexes, which then convert to zwitterionic intermediates before cyclizing to the final product.
Comparaison Avec Des Composés Similaires
1,3-Dimethylimidazolidine: Shares the imidazolidine core but lacks the cyclopropylidene group.
Cyclopropylidene Derivatives: Compounds with similar cyclopropylidene groups but different heterocyclic cores.
Uniqueness: 2-Cyclopropylidene-1,3-dimethylimidazolidine is unique due to its combination of the cyclopropylidene group and the 1,3-dimethylimidazolidine ring. This combination imparts distinct chemical reactivity and stability, making it valuable in various research applications.
Propriétés
Numéro CAS |
109153-25-5 |
|---|---|
Formule moléculaire |
C8H14N2 |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-cyclopropylidene-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C8H14N2/c1-9-5-6-10(2)8(9)7-3-4-7/h3-6H2,1-2H3 |
Clé InChI |
CXFAIBTVBKKZGF-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(C1=C2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)

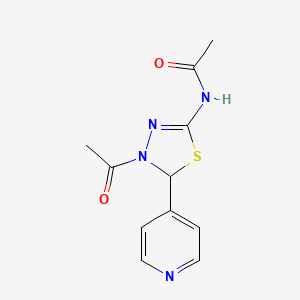
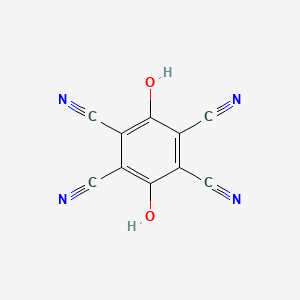
![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
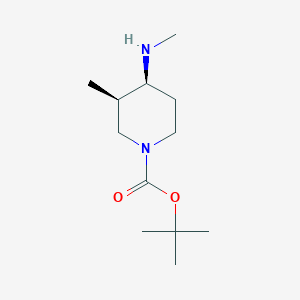
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
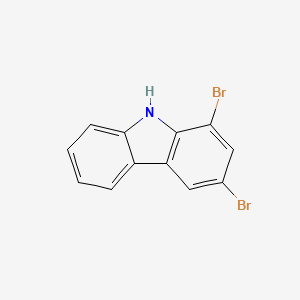
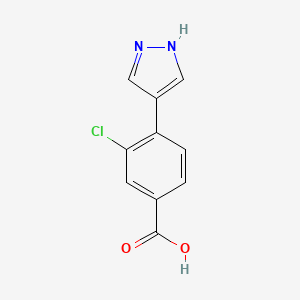
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
